Home > Products > Screening Compounds P130918 > H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH -

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH

Catalog Number: EVT-13522226
CAS Number:
Molecular Formula: C28H53N7O8
Molecular Weight: 615.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is a complex peptide composed of various amino acids, including serine, isoleucine, lysine, valine, and alanine. This compound is notable for its inclusion of both D- and L-amino acids, which contributes to its unique structural properties and potential biological activities. The presence of diverse stereochemistry suggests that this peptide may interact with biological systems in distinctive ways, influencing various physiological processes.

Source

This peptide can be synthesized in the laboratory and is often utilized in research settings. It may also be derived from natural sources or through synthetic analogs of naturally occurring peptides. The specific applications and studies surrounding this compound are primarily found in biochemistry and pharmacology literature.

Classification

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds and can exhibit a range of biological activities depending on their sequence and structure.

Synthesis Analysis

Methods

The synthesis of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. SPPS allows for high purity and yield of the desired peptide.
  2. Liquid-Phase Peptide Synthesis (LPPS): This traditional method involves the coupling of amino acids in solution, which can be advantageous for certain sequences but may result in lower yields compared to SPPS.
  3. Recombinant DNA Technology: This technique allows for the expression of peptides in host organisms, such as bacteria or yeast, providing a biological route to produce larger quantities of the peptide.

Technical Details

The synthesis process typically requires protecting groups to prevent unwanted reactions during the coupling steps. After synthesis, deprotection and purification steps are essential to obtain the final product in a biologically active form.

Molecular Structure Analysis

Structure

The molecular structure of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH can be represented using various chemical notation systems, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). The presence of multiple stereocenters indicates that the compound has distinct three-dimensional arrangements that may influence its biological function.

Data

  • Molecular Formula: C_{n}H_{m}N_{p}O_{q} (exact values depend on the specific sequence)
  • Molecular Weight: Calculated based on the sum of the atomic weights of constituent atoms.
  • Structural Representation: Various software tools can generate 2D and 3D visualizations of the molecular structure.
Chemical Reactions Analysis

Reactions

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH may participate in several chemical reactions typical for peptides:

  1. Hydrolysis: The peptide bond can be cleaved by water in acidic or basic conditions, leading to free amino acids.
  2. Oxidation: Certain amino acids within the peptide may undergo oxidation reactions, potentially affecting its stability and activity.
  3. Formation of Disulfide Bonds: If cysteine residues are present (not in this specific compound), they can form disulfide bridges that stabilize the peptide's structure.

Technical Details

Understanding these reactions is crucial for applications involving peptide modification or degradation studies.

Mechanism of Action

Process

The mechanism of action for H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is likely to involve interactions with specific receptors or enzymes within biological systems. Peptides often act as signaling molecules or inhibitors that modulate physiological pathways.

Data

Empirical studies would be required to elucidate its precise mechanisms, including binding affinities and downstream effects on cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid powder.
  • Solubility: Solubility characteristics depend on pH and solvent conditions; peptides generally dissolve well in polar solvents like water.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • Peptide Bond Characteristics: The stability and reactivity of peptide bonds are critical for understanding degradation pathways.
  • Hydrophobicity/Hydrophilicity: The balance between hydrophobic and hydrophilic residues influences solubility and interaction with membranes.
Applications

Scientific Uses

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH has potential applications in several scientific fields:

  1. Pharmacology: As a model compound for studying drug interactions or developing new therapeutic agents.
  2. Biochemistry: Utilized in studies related to protein folding, enzyme activity modulation, or as standards in analytical techniques.
  3. Molecular Biology: May serve as a tool for investigating cellular signaling pathways or receptor interactions.

The diverse amino acid composition suggests that this peptide could have multifunctional properties, making it valuable for research into various biological mechanisms.

Introduction to H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH

Contextualizing Non-Standard Peptide Architectures in Modern Therapeutics

Non-standard peptide architectures, including those with D-amino acids, non-proteogenic residues, and stereochemical inversions, are revolutionizing peptide-based drug discovery. Unlike natural L-configured peptides, these engineered constructs exhibit enhanced metabolic stability and reduced immunogenicity, addressing key limitations that have historically restricted therapeutic peptide applications [6]. The heptapeptide’s incorporation of multiple DL-configured residues positions it within this innovative class, designed to mimic bioactive epitopes while resisting degradation by endogenous proteases. Such peptides demonstrate broader applicability than small molecules in disrupting large protein interfaces, with molecular weights typically ranging from 500–2000 Da—sufficiently large for selective target engagement yet smaller than biologics [6]. Recent advances include cyclic peptides for oncology (e.g., coibamide A) that exploit structural rigidity for high-affinity binding, though linear peptides with controlled heterochirality, like the subject heptapeptide, offer distinct advantages in synthetic accessibility and conformational adaptability [6] [8].

Role of DL- and xi-Modified Amino Acids in Peptide Bioactivity

The strategic inclusion of DL-amino acids and xi-modified residues fundamentally reshapes the physicochemical and biological properties of therapeutic peptides:

  • Protease Resistance: DL-configured amino acids (e.g., DL-Valine, DL-Alanine) invert chiral recognition sites utilized by endogenous proteases. This dramatically extends in vivo half-life compared to all-L counterparts. DL-valine, for instance, exhibits identical molecular weight (117.15 g/mol) and formula (C₅H₁₁NO₂) as natural L-valine but inverted stereochemistry, enabling "stealth" properties in biological environments [7].
  • Conformational Control: xiIle (modified isoleucine) introduces steric constraints or altered side-chain topology that disrupts regular secondary structures like α-helices. This forces peptide folding into rare turn conformations that may preferentially bind pathological targets [3].
  • Solubility and Permeability: Polarity-altering residues like DL-Serine enhance aqueous solubility, while hydrophobic DL-Val and xiIle residues promote membrane interaction. This amphiphilic balance is critical for intracellular delivery—DL-valine’s isopropyl group contributes significant hydrophobicity (logP ≈ 0.29) without chiral bias [7].

Table 1: Key Physicochemical Contributions of Modified Residues in H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH

Amino AcidModification TypeMolecular FormulaMolecular Weight (g/mol)Key Biophysical Contribution
DL-SerRacemic mixtureC₃H₇NO₃105.09Enhanced solubility & H-bonding
DL-xiIleSide-chain modificationUnknown~113.16 (estimated)Steric hindrance & folding control
DL-LysRacemic mixtureC₆H₁₄N₂O₂146.19Cationic charge for membrane interaction
DL-ValRacemic mixtureC₅H₁₁NO₂117.15Hydrophobic core formation
DL-AlaRacemic mixtureC₃H₇NO₂89.09Structural flexibility

Significance of Sequence-Specific Heterochirality in Therapeutic Peptide Design

The positional arrangement of chiral and modified residues within H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is non-random, reflecting sophisticated design principles:

  • Terminal Stability: N-terminal DL-Serine and C-terminal DL-Valine create "protective ends" resistant to exopeptidases, which typically cleave L-configured termini. This contrasts with shorter analogs like H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-OH (C₂₀H₃₉N₅O₆) that lack dual terminal protection [4].
  • Hydrophobic Core Optimization: Central placement of xiIle and DL-Val generates a protease-shielded hydrophobic cluster. Molecular modeling suggests this segment buries within the peptide’s folded structure, minimizing solvent exposure while enabling hydrophobic target engagement.
  • Chirality-Dependent Bioactivity: Comparative studies of stereoisomeric peptides reveal that bioactivity often depends on sequence-specific chirality patterns, not merely the presence of D-residues. For example, reversing the chirality of Lys or Val in this heptapeptide significantly alters its interaction with phospholipid bilayers and model receptors [5].

Table 2: Comparative Analysis of Structural Features in Related Synthetic Peptides

Peptide SequenceMolecular FormulaMolecular WeightChiral CentersKey Structural Differences
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OHC₂₈H₅₃N₇O₈603.777Full heptapeptide with N-/C-terminal protection
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-OHC₂₀H₃₉N₅O₆445.564Lacks C-terminal DL-Ala-DL-Val; reduced stability
H-DL-Ser-DL-Lys-DL-xiIle-DL-Ala-OHC₁₈H₃₅N₅O₆417.514Altered sequence; no Val residues
H-DL-Ser-DL-xiIle-DL-xiIle-DL-Ala-OHC₁₈H₃₄N₄O₆402.494Dual xiIle modification; reduced charged residues

Properties

Product Name

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH

IUPAC Name

2-[2-[[2-[[6-amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylbutanoic acid

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)

InChI Key

OFGVZFQUFJYSGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.